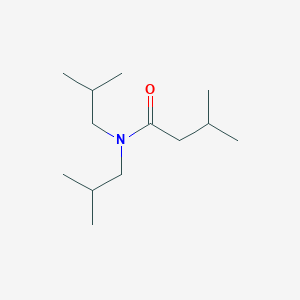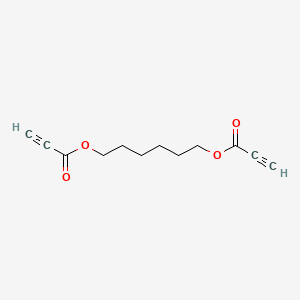![molecular formula C8H8N2 B7827039 4-methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7827039.png)
4-methyl-7H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-7H-pyrrolo[2,3-b]pyridine is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
準備方法
The preparation of 4-methyl-7H-pyrrolo[2,3-b]pyridine involves several synthetic routes and reaction conditions. One common method is the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound with a high yield of approximately 90% . The process involves the removal of the side product, imidazolium chloride, and the solvent to obtain the crystalline product.
化学反応の分析
4-methyl-7H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is often used to convert amines into amides, carbamates, and ureas. Additionally, it can convert alcohols into esters . The compound’s reactivity is influenced by the reagents and conditions used in these reactions. For example, the formation of amides is promoted by the compound, and the reactivity is less than acid chlorides but more easily handled.
科学的研究の応用
4-methyl-7H-pyrrolo[2,3-b]pyridine has numerous scientific research applications across different fields. In chemistry, it is used as a reagent in organic synthesis, particularly in the coupling of amino acids for peptide synthesis . In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, the compound is used in the development of pharmaceuticals and as a tool for drug discovery. Industrially, it is utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 4-methyl-7H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. It acts as a reagent that facilitates the formation of amides, carbamates, and ureas by reacting with amines and alcohols . The compound’s reactivity is driven by its ability to form stable intermediates, which then undergo further reactions to produce the desired products.
類似化合物との比較
4-methyl-7H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as phosgene and imidazole. While phosgene is highly reactive and toxic, this compound offers a safer and more manageable alternative for similar reactions . Imidazole, on the other hand, serves as a nucleophile and base in the preparation of this compound, highlighting the compound’s unique reactivity and versatility.
特性
IUPAC Name |
4-methyl-7H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBIZMQVCXHCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=C2NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CN=C2NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Cyclopentyl(methyl)azaniumyl]acetate](/img/structure/B7826971.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B7826977.png)
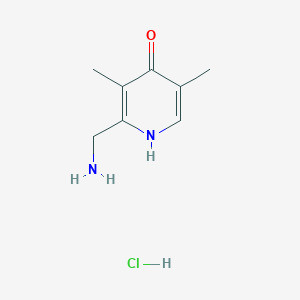
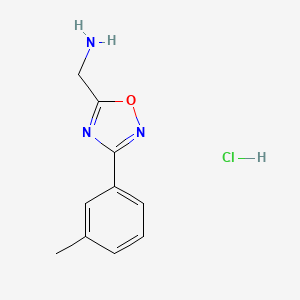
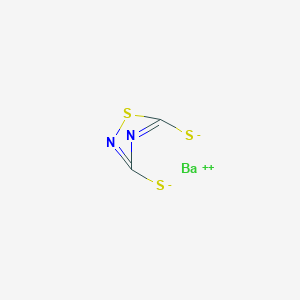
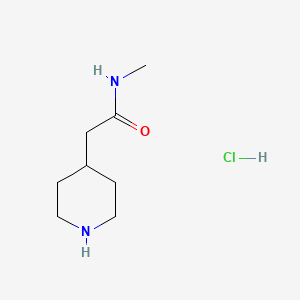
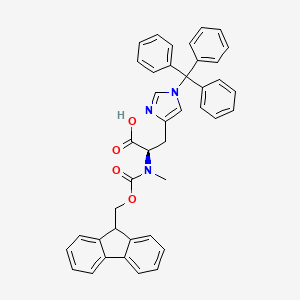
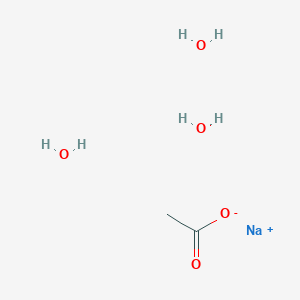

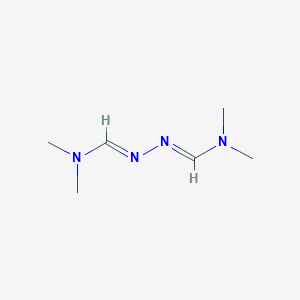
![(E)-[(4-Methylphenyl)[(E)-[(4-methylphenyl)methylidene]amino]methyl][(4-methylphenyl)methylidene]amine](/img/structure/B7827059.png)
